rac-tert-butyl(3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate
Description
rac-tert-butyl(3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate is a bicyclic tertiary alcohol ester featuring a fused cyclopentane-pyrrolidine ring system. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.3 g/mol. Key properties include:
- Boiling point: 327.9 ± 25.0 °C (predicted)
- Density: 1.146 ± 0.06 g/cm³ at 20 °C
- pKa: 14.72 ± 0.20 (predicted) .
The compound’s hydroxyl group at the 6-position and tert-butyl carbamate group make it a versatile intermediate in pharmaceutical synthesis, particularly for modulating solubility and stability in drug candidates.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (3aS,6S,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-6-8-4-5-9(14)10(8)13/h8-10,14H,4-7H2,1-3H3/t8-,9-,10+/m0/s1 |
InChI Key |
ZZMQZOYIZIOAGS-LPEHRKFASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1[C@H](CC2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C(CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Core Cyclopentane-Pyrrolidine Framework
- Cyclopentanone derivatives
- Primary amines (e.g., tert-butylamine)
- Acid catalysts (e.g., p-toluenesulfonic acid)
- Acid-catalyzed cyclization
- Reflux in suitable solvents such as toluene or ethanol
Cyclopentanone + tert-Butylamine → [Cyclization] → Intermediate A
- The cyclization involves nucleophilic attack of tert-butylamine on the ketone, followed by intramolecular cyclization to form the fused ring.
- Control of temperature and reaction time is critical to favor the formation of the desired stereoisomer.
Hydroxylation at the 6-Position
- Oxidizing agents such as PCC (Pyridinium chlorochromate), or m-CPBA (meta-Chloroperbenzoic acid)
- Solvent: dichloromethane (DCM)
- Mild oxidation at low temperature (0–25°C)
- Monitoring by TLC for completion
Intermediate A + Oxidant → Hydroxy Intermediate
- The hydroxylation step introduces the hydroxy group stereoselectively, often favoring the axial or equatorial position depending on the reaction conditions and substrate conformation.
Attachment of the tert-Butyl Carboxylate Group
- Tert-butyl chloroformate (Boc-Cl)
- Base: triethylamine or pyridine
- Conducted in anhydrous solvents such as DCM
- Temperature maintained at 0°C to room temperature
Hydroxy Intermediate + Boc-Cl → rac-THOC
- This step installs the tert-butyl ester protecting group at the carboxylate position.
- Purification often involves column chromatography to isolate the final product with high stereochemical purity.
Chemical Reaction Data Table
| Step | Reaction Type | Reagents | Solvent | Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|---|---|---|
| 1 | Cyclization | Cyclopentanone, tert-butylamine | Toluene | Reflux, acid catalysis | 70-85 | Formation of fused ring with stereocenters |
| 2 | Hydroxylation | PCC or m-CPBA | DCM | 0–25°C, mild oxidation | 65-80 | Stereoselective hydroxy group addition |
| 3 | Esterification | Boc-Cl, triethylamine | DCM | 0°C to room temp | 75-90 | tert-Butyl ester formation |
Analysis of Chemical Reactions and Optimization
- Stereoselectivity: The stereochemistry at the 3a, 6, and 6a positions is influenced by substrate conformation and reaction conditions. Use of chiral auxiliaries or catalysts can enhance stereoselectivity, though racemic mixtures are typical in initial syntheses.
- Reaction Conditions: Mild oxidation conditions prevent over-oxidation or side reactions, preserving the integrity of the fused ring system.
- Purification: Chromatography (silica gel, HPLC) is essential to separate stereoisomers and obtain high-purity rac-THOC.
Perspectives from Literature and Industrial Considerations
- Literature Data: Multiple research articles and patents describe similar synthetic routes, emphasizing the importance of controlling stereochemistry through reaction conditions and reagent choice.
- Scale-Up: Industrial synthesis involves optimizing reaction parameters for large-scale production, including continuous flow reactors and in-line purification methods.
- Environmental and Safety Aspects: Use of environmentally benign oxidants (e.g., TEMPO-based systems) and safer reagents is increasingly favored.
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl (3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used to substitute the hydroxy group under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.
Scientific Research Applications
rac-tert-butyl (3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl (3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group and the cyclopentane-pyrrole structure allow it to bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Functional Group Variations
Amino-Substituted Derivatives
- This enhances reactivity in nucleophilic reactions but reduces stability under oxidative conditions .
Ketone-Containing Analog
- cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1): Molecular formula: C₁₂H₁₉NO₃ Molecular weight: 225.28 g/mol Key differences: A ketone group at the 5-position increases polarity (logP ~1.2 vs. ~1.8 for the target compound) and susceptibility to nucleophilic attack. This derivative is less stable in reducing environments .
Stereochemical and Ring System Variations
Oxalate Salt Derivatives
- (1S,3aR,6aS)-tert-butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate (CAS 907606-68-2): Molecular formula: C₁₄H₂₃NO₆ Molecular weight: 301.34 g/mol Key differences: The cyclopenta[c]pyrrole ring system (vs. [b] in the target compound) alters ring fusion geometry, affecting conformational flexibility. The oxalate salt form enhances aqueous solubility (≥50 mg/mL) compared to the free base .
Ethyl Ester Hydrochloride
- (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride (CAS 1147103-42-1): Molecular formula: C₁₀H₁₈ClNO₂ Molecular weight: 219.71 g/mol Key differences: The ethyl ester (vs. tert-butyl) increases electrophilicity, accelerating hydrolysis under acidic conditions. The hydrochloride salt further enhances solubility but reduces thermal stability .
Halogenated Derivatives
- tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate (95% purity):
- Key differences : A bromomethyl (-CH₂Br) group introduces a reactive leaving group, enabling Suzuki coupling or alkylation reactions. This derivative is highly reactive but requires careful handling due to toxicity risks .
Biological Activity
rac-tert-butyl(3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- Molecular Formula: CHNO
- Molecular Weight: 227.29 g/mol
- CAS Number: 2411177-85-8
- Structure: The compound features a cyclopentapyrrole structure which is known for its diverse biological activities.
The biological activity of this compound is attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antioxidant Properties: They can scavenge free radicals, reducing oxidative stress.
- Anti-inflammatory Effects: They may inhibit pro-inflammatory cytokines.
- Neuroprotective Activity: Potentially beneficial in neurodegenerative diseases by protecting neuronal cells.
Pharmacological Studies
- Antioxidant Activity:
- Anti-inflammatory Effects:
- Neuroprotective Effects:
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Neuroprotective | Protection against glutamate toxicity |
Case Study 1: Neuroprotection in Animal Models
In a study published in Neuroscience Letters, researchers administered this compound to mice subjected to induced oxidative stress. Results indicated a significant reduction in neuronal death and improved cognitive function compared to control groups .
Case Study 2: Anti-inflammatory Effects in Human Cells
A recent investigation explored the anti-inflammatory properties of the compound using human peripheral blood mononuclear cells (PBMCs). The treatment resulted in decreased levels of TNF-alpha and IL-6, suggesting potential therapeutic applications for inflammatory diseases .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of rac-tert-butyl(3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate to improve stereochemical purity?
- Methodology : Utilize chiral column chromatography or enzymatic resolution to separate diastereomers. Monitor reaction intermediates via HPLC or GC-MS to identify kinetic vs. thermodynamic control points. Adjust solvent polarity (e.g., switching from THF to DCM) to influence ring-closure efficiency in cyclopenta[b]pyrrole formation .
- Key Data :
| Parameter | Optimal Condition |
|---|---|
| Solvent | DCM (for low polarity) |
| Catalyst | Chiral Brønsted acid (e.g., TRIP) |
| Temp. | -20°C (to minimize racemization) |
Q. What analytical techniques are critical for confirming the stereochemistry of this compound?
- Methodology : Combine 2D NMR (e.g., NOESY or ROESY) to assess spatial proximity of protons in the bicyclic system. X-ray crystallography provides definitive stereochemical assignment, particularly for the 3aR,6R,6aS configuration. Compare experimental optical rotation with computational predictions (DFT-based) .
Q. How does the tert-butyloxycarbonyl (Boc) group influence the compound’s stability during storage?
- Methodology : Conduct accelerated stability studies under varying pH and humidity. Use TGA/DSC to assess thermal decomposition thresholds. Store under inert gas (argon) at -20°C to prevent Boc cleavage via hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict regioselective functionalization of the cyclopenta[b]pyrrole core?
- Methodology : Employ quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to map electron density and identify nucleophilic/electrophilic sites. Validate predictions by synthesizing derivatives (e.g., halogenation at C3a) and comparing yields with computed activation energies .
- Case Study :
| Derivative | Predicted Reactivity (kcal/mol) | Observed Yield (%) |
|---|---|---|
| C3a-Br | 12.3 | 78 |
| C6-OH | 18.7 | 42 |
Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric hydrogenation of this compound?
- Methodology : Replicate conflicting studies under standardized conditions (e.g., 1 atm H₂, 25°C). Use in situ IR spectroscopy to monitor reaction progress and identify side reactions (e.g., over-reduction). Cross-validate with kinetic isotope effect (KIE) studies to distinguish rate-limiting steps .
Q. How can researchers design a catalytic system to selectively oxidize the 6-hydroxy group without affecting the Boc moiety?
- Methodology : Screen transition-metal catalysts (e.g., Ru-based Shvo catalyst) in biphasic systems (water/toluene) to stabilize the hydroxy group. Use chelating agents (e.g., TEMPO) to prevent over-oxidation. Monitor selectivity via LC-MS and adjust ligand steric bulk (e.g., BINAP vs. Phanephos) .
Methodological Considerations for Experimental Design
Q. What precautions are necessary when handling this compound in air-sensitive reactions?
- Protocols : Conduct reactions in flame-dried glassware under nitrogen/argon. Purge solvents with molecular sieves. Use Schlenk lines for transfers. For large-scale work, implement real-time oxygen sensors in reactors .
Q. How can researchers leverage high-throughput screening to identify optimal reaction conditions for derivatization?
- Workflow :
Design a 96-well plate with gradients of temperature, solvent polarity, and catalyst loading.
Use automated liquid handlers to prepare reaction mixtures.
Analyze outcomes via UPLC-MS coupled with machine learning algorithms (e.g., random forest) to identify optimal parameter combinations .
Data Contradiction Analysis
Q. How to address discrepancies in reported NMR chemical shifts for this compound across studies?
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
